6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione
Description
Properties
Molecular Formula |
C8H8BrNO2S |
|---|---|
Molecular Weight |
262.13 g/mol |
IUPAC Name |
6-bromo-3,4-dihydro-2H-1λ6,4-benzothiazine 1,1-dioxide |
InChI |
InChI=1S/C8H8BrNO2S/c9-6-1-2-8-7(5-6)10-3-4-13(8,11)12/h1-2,5,10H,3-4H2 |
InChI Key |
XLGNKULUMHRSFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=C(N1)C=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
This method utilizes aryl ortho-halo enaminoketones (e.g., 3-(2-bromophenylamino)-5,5-dimethylcyclo-2-enone) reacting with sulfur sources (e.g., K₂S) to generate sulfur trinegative radicals (S₃⁻- ). These radicals initiate C–S bond formation via halogen displacement, followed by intramolecular cyclization to form the benzothiazine core.
Key steps :
- Radical generation : S₃⁻- forms in polar solvents like DMF or acetonitrile.
- C–Br bond cleavage : Radical abstracts bromine, forming a carbon-centered radical.
- Cyclization : Intramolecular radical recombination constructs the thiazine ring.
Optimized Conditions
| Parameter | Value |
|---|---|
| Substrate | 3-(2-Bromophenylamino)enaminoketone |
| Sulfur source | K₂S (1.2 equiv) |
| Solvent | DMF or MeCN |
| Temperature | 80–100°C |
| Reaction time | 6–12 hours |
| Yield | 70–88% |
Advantages :
- No catalyst required.
- High regioselectivity due to radical stability.
Limitations :
- Requires strict anhydrous conditions.
- Limited functional group tolerance.
Multi-Step Cyclization from Methyl-2-Amino-5-Bromobenzoate
Synthetic Pathway
This three-step approach involves:
- Sulfonamide formation : Methyl-2-amino-5-bromobenzoate reacts with methanesulfonyl chloride (MsCl) in CH₂Cl₂ at 60–70°C for 48 hours to yield methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate.
- Cyclization : Treatment with NaH in DMF at 130°C induces intramolecular nucleophilic attack, forming the thiazine ring.
- Oxidation : H₂O₂ or KMnO₄ oxidizes the sulfide to sulfone.
Reaction conditions :
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | MsCl, Et₃N | CH₂Cl₂ | 60–70°C | 48 h | 85% |
| 2 | NaH | DMF | 130°C | 6 h | 65% |
| 3 | H₂O₂ | MeOH/H₂O | 25°C | 2 h | 90% |
Key Intermediates
- Intermediate A : Methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate (m/z: 320.1 [M+H]⁺).
- Intermediate B : 6-Bromo-1-methyl-1H-2,1-benzothiazin-4(3H)-one (¹H NMR (DMSO-d₆): δ 3.37 (s, 3H, N–CH₃), 7.81–8.44 (m, 3H, ArH)).
Advantages :
- Scalable to gram quantities.
- Compatible with electron-withdrawing substituents.
Copper-Catalyzed Coupling Reactions
Methodology
Copper(I) iodide catalyzes the coupling of S-(o-bromophenyl)-S-methyl sulfoximines with alkynes or alkenes, followed by oxidative cyclization to form the benzothiazine core.
Representative reaction :
S-(2-Bromophenyl)-S-methyl sulfoximine + Phenylacetylene
→ 6-Bromo-3,4-dihydro-2H-1λ⁶,4-benzothiazine-1,1-dione (27% over 3 steps)
Reaction Optimization
| Variable | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | CuI (10 mol%) | +15% |
| Ligand | 1,10-Phenanthroline | +20% |
| Solvent | Toluene | +12% |
| Temperature | 110°C | +18% |
Characterization data :
- Fluorescence : λₑₓ = 365 nm, λₑₘ = 450 nm (quantum yield Φ = 0.42).
- X-ray crystallography : Confirms planar thiazine ring (C–S bond length: 1.76 Å).
Limitations :
- Moderate yields due to competing Glaser-type coupling.
- Requires inert atmosphere.
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Radical cyclization | 70–88% | $$ | High | Moderate |
| Multi-step cyclization | 50–65% | $$$ | Medium | High |
| Copper catalysis | 27–35% | $$$$ | Low | Low |
Key trends :
- Radical cyclization is optimal for large-scale synthesis.
- Multi-step routes allow late-stage bromination but require harsh oxidants.
- Copper-mediated methods enable structural diversification but suffer from low efficiency.
Chemical Reactions Analysis
Predicted Reactivity Trends
While no direct reaction data exists for this specific compound, insights can be drawn from studies on substituted benzothiazines :
Frontier Molecular Orbital (FMO) Analysis
FMO calculations for 1,4-benzothiazine derivatives reveal:
-
HOMO energies : Govern electron-donating capacity. Lower HOMO energies (more negative) indicate stronger electron donation.
-
LUMO energies : Dictate electron-accepting capacity. Higher LUMO energies (less negative) suggest weaker electrophilicity.
-
Electrophilicity index (Ψ) : Higher Ψ values indicate greater susceptibility to nucleophilic attack.
| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Ψ (eV) |
|---|---|---|---|---|
| 1,4-Benzothiazine | -7.18 | -0.13 | 7.05 | 1.89 |
| Phenothiazine | -4.89 | -0.32 | 4.57 | 1.48 |
The 1,4-benzothiazine framework exhibits a wide HOMO-LUMO gap (ΔE), suggesting moderate reactivity. The bromine substituent at position 6 may act as an electron-withdrawing group , further modulating reactivity.
Electrophilic Aromatic Substitution
The nitrogen atom in the thiazine ring could direct electrophilic attack to specific positions. For example, nitration or halogenation might occur at positions para or meta to the heteroatoms, depending on the directing effects of substituents.
Nucleophilic Attack
The electron-deficient LUMO regions (e.g., near the sulfone group) may favor nucleophilic attack. Potential sites include the carbonyl carbons or aromatic positions adjacent to electron-withdrawing groups.
Corrosion Inhibition
1,4-Benzothiazine derivatives have been studied as corrosion inhibitors for metals in acidic environments . The heterocyclic system interacts with metal surfaces, potentially via π-electron donation or adsorption.
Challenges and Limitations
-
Limited experimental data : No direct reaction studies were found for this exact compound in the provided sources.
-
Structural complexity : The bromine substituent and sulfone group complicate reactivity predictions, requiring experimental validation.
Research Gaps
Future studies should focus on:
-
Experimental verification of reaction pathways using spectroscopic and chromatographic techniques.
-
Quantum mechanical calculations to refine FMO predictions for this specific brominated derivative.
-
Biological activity screening to explore applications in drug discovery or material science.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione is with a molecular weight of approximately 262.13 g/mol. The structure features a benzothiazine ring system characterized by the presence of a bromine atom and multiple carbonyl groups, which are crucial for its reactivity and biological interactions.
Research indicates that 6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione exhibits anti-inflammatory and antimicrobial properties. These activities are attributed to its ability to interact with various biological targets:
- Anti-inflammatory Mechanism : The compound may modulate signaling pathways associated with inflammation. Its structural features allow for hydrogen bonding and π-stacking interactions with proteins involved in inflammatory responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Synthetic Applications
The synthesis of 6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. Key aspects include:
- Reaction Conditions : Careful control of temperature and choice of solvents is essential to achieve high yields and purity.
- Purification Techniques : Standard laboratory techniques such as chromatography are often employed to purify the final product.
Potential Applications in Drug Development
Given its biological activity, this compound holds promise in drug development:
- Pharmaceutical Research : Its anti-inflammatory and antimicrobial properties make it a candidate for further investigation in drug formulations aimed at treating infections or inflammatory diseases.
Mechanism of Action
The mechanism of action of 6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. The bromine atom and the benzothiazine ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Implications for Research and Development
- Electronic Properties : Bromine’s polarizability may enhance intermolecular interactions in crystal engineering or binding affinity in drug design compared to chloro analogs.
Biological Activity
6-Bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine family, known for its diverse biological activities. This compound has garnered attention in scientific research due to its potential applications in pharmacology and biochemistry. The following sections outline its biological activity, synthesis methods, and relevant case studies.
Molecular Formula: C8H8BrNO2S
Molecular Weight: 262.13 g/mol
CAS Number: 1596930-31-2
Structural Formula:
Biological Activity
Research has indicated that compounds within the benzothiazine class exhibit various biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest that 6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione possesses antimicrobial properties, potentially inhibiting bacterial growth through interaction with cellular components.
- Anti-inflammatory Effects: This compound may modulate inflammatory pathways, which could have implications for treating conditions characterized by chronic inflammation.
The biological activity is primarily attributed to the compound’s ability to interact with biomolecules via hydrogen bonding and π-stacking interactions. The presence of the bromine atom and carbonyl groups facilitates these interactions, influencing protein and nucleic acid functions.
Case Studies and Research Findings
Several studies have explored the biological effects of related benzothiazine compounds:
- Study on Antimicrobial Properties:
- Anti-inflammatory Research:
- Pharmacological Applications:
Synthesis Methods
The synthesis of 6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. Common methods include:
- Nucleophilic Substitution Reactions: Utilizing polar aprotic solvents to enhance reaction efficiency.
- Cyclization Reactions: Forming the benzothiazine ring structure through careful control of reaction conditions such as temperature and solvent choice.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus | |
| Anti-inflammatory | Reduction in cytokines | |
| Neuroprotective | Modulation of neuroinflammation |
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 262.13 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Purity | 95% |
Q & A
Q. What are the established synthetic routes for 6-bromo-3,4-dihydro-2H-1λ⁶,4-benzothiazine-1,1-dione, and what reaction conditions yield optimal purity?
Methodological Answer: The compound is typically synthesized via condensation reactions. A common approach involves reacting 6-bromo-4-hydrazinylidene-1-methyl-3H-2λ⁶,1-benzothiazine-2,2-dione with ketones (e.g., cyclohexanone) under reflux in ethanol, followed by recrystallization from ethyl acetate to achieve ~56% yield . Key parameters include:
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- X-ray Diffraction: Provides precise bond lengths, angles, and crystal packing data. For example, the title compound crystallizes in a triclinic system (space group P1) with unit cell parameters a = 7.8996 Å, b = 9.0070 Å, c = 13.5057 Å, and interplanar aromatic stacking at 3.720 Å .
- NMR Spectroscopy: H and C NMR confirm substituent integration and electronic environments.
- Elemental Analysis: Validates molecular formula (e.g., CHBrFNOS, M = 410.26) .
Q. How can researchers resolve contradictory data between computational predictions and experimental results regarding the compound’s molecular geometry?
Methodological Answer: Discrepancies often arise in bond angles or torsional conformations. To address this:
- Refinement Strategies: Use least-squares matrix refinement on F² data to minimize residuals (e.g., R = 0.043, wR = 0.118) .
- Computational Calibration: Compare density functional theory (DFT)-optimized geometries with experimental X-ray data. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for electron correlation effects.
- Example: The dihedral angle between the benzothiazine and fluorobenzene rings was experimentally observed at 2.6° but predicted computationally at 5.1°; such deviations highlight the need for solvent effect modeling .
Q. What strategies optimize reaction yields when introducing halogen substituents (e.g., Br, Cl) to the benzothiazine core?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., AlCl₃) for electrophilic substitution. For bromination, use N-bromosuccinimide (NBS) in dichloromethane at 0°C to minimize side reactions .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance halogen electrophilicity.
- Yield Comparison:
- Without Catalyst: ~40% yield.
- With AlCl₃: Up to 72% yield for dichloro derivatives .
Q. How do intermolecular interactions (e.g., C–H⋯O, π–π stacking) influence the compound’s crystallographic packing?
Methodological Answer:
- C–H⋯O Interactions: Stabilize the crystal lattice via hydrogen bonding between the thiazine-dione oxygen and aromatic C–H groups (distance: 2.2–2.5 Å) .
- π–π Stacking: Observed between bromobenzene and fluorobenzene rings (centroid separation: 3.720 Å), contributing to planar alignment and stability .
- Impact on Solubility: Stronger stacking reduces solubility in nonpolar solvents, necessitating polar solvents (e.g., DMSO) for biological assays.
Q. What experimental protocols validate the compound’s biological activity in academic research?
Methodological Answer:
- In Vitro Assays: Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations.
- Control Experiments: Compare with non-brominated analogs to isolate the bromine effect on bioactivity .
- Dose Optimization: Test concentrations from 1–100 μM, monitoring cytotoxicity via lactate dehydrogenase (LDH) release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
